A Technical Guide to the Chemical Properties of D,L-Venlafaxine-d11 Hydrochloride
A Technical Guide to the Chemical Properties of D,L-Venlafaxine-d11 Hydrochloride
This document provides a comprehensive overview of the chemical and physical properties of D,L-Venlafaxine-d11 Hydrochloride, tailored for researchers, scientists, and professionals in drug development. It includes quantitative data, detailed experimental methodologies, and a visualization of its primary mechanism of action.
Core Chemical and Physical Properties
D,L-Venlafaxine-d11 Hydrochloride is a deuterated analog of Venlafaxine Hydrochloride, a widely used serotonin-norepinephrine reuptake inhibitor (SNRI). The strategic replacement of eleven hydrogen atoms with deuterium can be useful in pharmacokinetic studies and as an internal standard in analytical methods. While specific experimental data for the d11 variant is limited, the physicochemical properties are expected to be nearly identical to the non-labeled compound.
Data Summary Table
The following table summarizes the key quantitative properties of D,L-Venlafaxine-d11 Hydrochloride and its non-deuterated counterpart.
| Property | Value | Citation(s) |
| Chemical Name | 1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol-d11 Hydrochloride | [1] |
| Molecular Formula | C₁₇H₁₇D₁₁ClNO₂ | [1] |
| Molecular Weight | 324.93 g/mol | [1] |
| CAS Number | 1216539-56-8 | [1] |
| Appearance | White to off-white crystalline solid (based on non-deuterated form) | [2][3][4] |
| Melting Point | 215-217 °C (for non-deuterated Venlafaxine HCl) | [5][6][7] |
| Solubility (in Water) | 572 mg/mL (for non-deuterated Venlafaxine HCl) | [2][3][6] |
| Solubility (in DMSO) | 55.5 mg/mL (for non-deuterated Venlafaxine HCl) | [8] |
| Partition Coefficient | 0.43 (Octanol/Water, for non-deuterated Venlafaxine HCl) | [2][3][6] |
| Spectroscopic Data | ¹H NMR, ¹³C NMR, and Mass Spectrometry data are available for the non-deuterated form. The mass spectrum will show a mass shift corresponding to the deuterium labeling. Mass transition ion-pair m/z 278.0 for Venlafaxine.[9] | [9][10][11][12] |
Experimental Protocols
The determination of fundamental physicochemical properties such as melting point and solubility requires standardized experimental procedures to ensure accuracy and reproducibility.
2.1. Melting Point Determination (Capillary Method)
This protocol describes the standard procedure for determining the melting point range of a solid crystalline compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Methodology:
-
Sample Preparation: Ensure the D,L-Venlafaxine-d11 Hydrochloride sample is completely dry and finely powdered. Use a mortar and pestle to gently grind the crystals if necessary.[13]
-
Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of solid will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to cause the solid to fall to the bottom. Repeat until the packed sample height is 2-3 mm.[14][15]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[13]
-
Rapid Determination (Optional): If the approximate melting point is unknown, heat the sample at a rapid rate to quickly determine a rough melting range. Allow the apparatus to cool before proceeding.[15][16]
-
Accurate Determination: Heat the sample at a slow, controlled rate, approximately 1-2°C per minute, especially when approaching the expected melting point.[15][16]
-
Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[16] Pure compounds typically exhibit a sharp melting range of 1-2°C.[14]
2.2. Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is a globally recognized protocol for determining the equilibrium solubility of a substance.[17]
Apparatus:
-
Mechanical agitator (e.g., orbital shaker) set to a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance).[18]
-
Vials or flasks with screw caps.
-
Centrifuge or filtration system (e.g., syringe filters).
-
Validated analytical instrument for concentration measurement (e.g., HPLC or UV-Vis Spectrophotometer).
-
pH meter and buffers (pH range 1.2–6.8 for biopharmaceutical classification).[17][18]
Methodology:
-
System Preparation: Prepare a series of aqueous buffers across the desired pH range (e.g., pH 1.2, 4.5, 6.8).[17]
-
Sample Addition: Add an excess amount of D,L-Venlafaxine-d11 Hydrochloride to a known volume of each buffer in separate flasks. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Place the flasks in a mechanical shaker and agitate at a constant temperature. Allow the system to reach equilibrium, which may take 24 to 72 hours. To confirm equilibrium, samples of the supernatant can be taken at different time points (e.g., 24h, 48h, 72h) until the concentration does not change significantly.[17]
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifuging the samples at high speed or by filtering the solution through a fine-pore filter that does not adsorb the analyte.[18]
-
Concentration Analysis: Carefully extract a known volume of the clear supernatant and determine the concentration of the dissolved compound using a pre-validated analytical method.
-
Data Reporting: The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature. The lowest solubility measured across the pH range of 1.2-6.8 is used for the Biopharmaceutics Classification System (BCS).[17]
Mechanism of Action and Signaling Pathway
Venlafaxine functions as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI).[19][20] Its therapeutic effect is primarily due to the potentiation of neurotransmitter activity in the central nervous system. It achieves this by blocking the reuptake of serotonin (5-HT) and norepinephrine (NE) at the presynaptic terminal.[20][21] This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, making them more available to bind to and stimulate postsynaptic receptors.[19] Venlafaxine exhibits a dose-dependent mechanism; at lower doses, it predominantly inhibits serotonin reuptake, with norepinephrine reuptake inhibition becoming more significant at higher doses.[20][[“]]
Mandatory Visualization: SNRI Mechanism of Action
Caption: Mechanism of action for D,L-Venlafaxine-d11 HCl as an SNRI.
References
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- 12. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0005016) [hmdb.ca]
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- 14. Determination of Melting Point [wiredchemist.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.ucalgary.ca [chem.ucalgary.ca]
- 17. who.int [who.int]
- 18. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
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